1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)-

Descripción

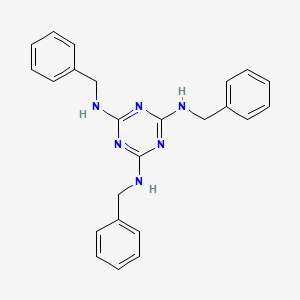

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- (hereafter referred to as tribenzylmelamine) is a melamine-derived triazine compound where all three amino groups are substituted with benzyl (phenylmethyl) moieties. Tribenzylmelamine belongs to a class of nitrogen-rich heterocyclic compounds with applications in polymer synthesis, catalysis, and materials science. The benzyl substituents likely enhance solubility in organic solvents and modulate steric/electronic properties compared to unsubstituted melamine or derivatives with polar groups .

Propiedades

Número CAS |

26217-88-9 |

|---|---|

Fórmula molecular |

C24H24N6 |

Peso molecular |

396.5 g/mol |

Nombre IUPAC |

2-N,4-N,6-N-tribenzyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C24H24N6/c1-4-10-19(11-5-1)16-25-22-28-23(26-17-20-12-6-2-7-13-20)30-24(29-22)27-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H3,25,26,27,28,29,30) |

Clave InChI |

WNHWOHOTTGCSET-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NCC3=CC=CC=C3)NCC4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1,3,5-Triazina-2,4,6-triamina, N2,N4,N6-tris(fenilmetil)- típicamente implica la reacción de cloruro de cianúrico con bencilamina. La reacción procede a través de una sustitución nucleofílica, donde los átomos de cloro en el cloruro de cianúrico son reemplazados por grupos bencilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tolueno, bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna.

Métodos de Producción Industrial

A escala industrial, la producción de este compuesto sigue rutas sintéticas similares, pero con condiciones de reacción optimizadas para garantizar mayores rendimientos y pureza. Los reactores de gran escala y los sistemas de flujo continuo se utilizan a menudo para mantener condiciones de reacción consistentes y mejorar la eficiencia. El uso de sistemas automatizados para monitorear y controlar los parámetros de la reacción también es común en entornos industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

1,3,5-Triazina-2,4,6-triamina, N2,N4,N6-tris(fenilmetil)- experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Los grupos fenilmetilo pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrofílica.

Oxidación y Reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para formar aminas.

Reacciones de Condensación: Puede participar en reacciones de condensación con aldehídos o cetonas para formar iminas o bases de Schiff.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Reactivos como hidróxido de sodio o carbonato de potasio en solventes polares como etanol o agua.

Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Principales Productos Formados

Sustitución: Formación de derivados con diferentes grupos funcionales.

Oxidación: Formación de óxidos de triazina.

Reducción: Formación de aminas de triazina.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of triazines exhibit promising anticancer properties. For instance, compounds derived from 1,3,5-triazine have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. A study demonstrated that certain triazine derivatives induced apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting phosphatidylserine translocation .

Biological Activity Spectrum

The biological applications of triazine derivatives extend beyond anticancer effects. They have been reported to possess antifungal, anti-HIV, anti-inflammatory, analgesic, and antihypertensive properties . The versatility of these compounds makes them suitable candidates for further pharmacological development.

Agricultural Applications

Pesticide Development

Triazine compounds are widely recognized for their use in agricultural chemistry as herbicides. Their ability to inhibit photosynthesis in plants makes them effective against a variety of weeds. The structural modifications of triazines can enhance their selectivity and effectiveness as herbicides while reducing environmental impact.

Material Science

Polymer Chemistry

1,3,5-Triazines can be utilized as building blocks in the synthesis of polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can improve the material's resistance to heat and chemical degradation, making them suitable for high-performance applications.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de 1,3,5-Triazina-2,4,6-triamina, N2,N4,N6-tris(fenilmetil)- involucra su interacción con dianas moleculares y vías específicas. En los sistemas biológicos, puede actuar como un inhibidor de enzimas al unirse a sus sitios activos, bloqueando así su actividad. Los grupos fenilmetilo mejoran su afinidad de unión y especificidad hacia ciertas dianas. Además, el anillo de triazina puede participar en enlaces de hidrógeno e interacciones π-π, estabilizando aún más la interacción del compuesto con sus dianas.

Comparación Con Compuestos Similares

Substituent Effects on Properties

- Melting Points : Polar substituents (e.g., nitro, bromo) increase melting points (e.g., 301°C for nitro vs. 216°C for methoxy) due to enhanced intermolecular interactions. Tribenzylmelamine is expected to have a lower mp than nitro/bromo analogs but higher than methylated derivatives like 3c-Me (69–71°C) .

- Solubility : Benzyl and methoxy groups improve organic solubility compared to nitro or bromo substituents.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) reduce electron density on the triazine ring, affecting reactivity in cross-coupling reactions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

*Estimated based on analogous structures.

Actividad Biológica

1,3,5-Triazine derivatives, particularly 1,3,5-Triazine-2,4,6-triamine compounds such as N2,N4,N6-tris(phenylmethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a triazine ring structure that can be modified to enhance their pharmacological properties. This article delves into the biological activity of N2,N4,N6-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine, exploring its synthesis, biological effects, and potential applications.

The compound's chemical structure contributes to its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1973-05-3 |

| Molecular Formula | C21H18N6 |

| Molecular Weight | 354.408 g/mol |

| Density | 1.326 g/cm³ |

| Boiling Point | 580.8 °C at 760 mmHg |

Synthesis

N2,N4,N6-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine can be synthesized through various methods involving the reaction of appropriate phenylmethyl derivatives with triazine precursors. The synthesis typically involves nucleophilic substitution reactions that allow for the introduction of phenylmethyl groups onto the triazine core.

Biological Activity

Research indicates that 1,3,5-triazine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that these compounds possess significant antibacterial and antifungal properties. For instance, N2,N4,N6-tris(phenylmethyl)- has been tested against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at specific concentrations (e.g., 1000 µg/mL) .

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation. The mechanism often involves the disruption of cellular processes or induction of apoptosis in cancer cells .

- Anti-inflammatory Effects : Certain triazine derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Case Studies

Several studies highlight the efficacy of N2,N4,N6-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine:

- Antimicrobial Testing : In a study conducted by Chadotra et al., various synthesized triazine derivatives were evaluated for their antibacterial activity using broth dilution methods against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the triazine ring significantly enhanced antimicrobial potency .

- Antitumor Activity Assessment : A separate investigation assessed the cytotoxic effects of triazine derivatives on human cancer cell lines. Results showed that certain derivatives led to a marked decrease in cell viability and induced apoptotic pathways .

The biological activity of N2,N4,N6-tris(phenylmethyl)- is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many triazines act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes.

- DNA Interaction : Some studies suggest that triazines can intercalate with DNA or inhibit topoisomerases, affecting replication and transcription processes.

Q & A

Q. What are the key physicochemical properties of 1,3,5-Triazine-2,4,6-triamine, and how can researchers validate them experimentally?

The compound (C3H6N6, molecular weight 126.12 g/mol) is a tri-substituted triazine with a melting point >275°C and a vapor pressure of 66.65 hPa at 315°C . Key validation methods include:

Q. What standard synthetic routes are used to prepare N2,N4,N6-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine derivatives?

A common method involves:

Nucleophilic substitution : React 2,4,6-trichloro-1,3,5-triazine with benzothiazol-2-amine in acetone under basic conditions (4% NaOH) .

Aryl substitution : Treat intermediate chlorinated triazines with substituted anilines in 1,4-dioxane at 70°C, followed by neutralization with dilute HCl .

Purification : Recrystallize from methanol or DMF to achieve >98% purity .

Q. What spectroscopic techniques are essential for characterizing triazine derivatives?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm, NH peaks at δ 5.5–6.0 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 399.46 for C21H21N9 derivatives) .

- X-ray crystallography : Resolve 3D structures for QSAR modeling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazine derivatives?

Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity of amines .

- Temperature control : Reflux at 70°C maximizes substitution efficiency while minimizing decomposition .

- Stoichiometry : A 1:2 molar ratio of triazine precursor to benzothiazol-2-amine reduces side products .

Example: Optimized conditions for N6-aryl derivatives achieved 65% yield vs. baseline 30–58% .

Q. How do structural modifications (e.g., aryl substituents) influence biological activity in triazine derivatives?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antiproliferative activity by increasing electrophilicity at the triazine core .

- Hydrophobic substituents (e.g., 4-methylpiperidino) improve membrane permeability, as shown in antileukemic assays (IC₅₀ = 2.1–8.7 µM) .

- 3D-QSAR models : Correlate steric bulk at the para-position with antimicrobial potency (R² = 0.89) .

Q. How can researchers resolve contradictions in reported biological activity data for triazine derivatives?

- Dose-response validation : Replicate assays under standardized conditions (e.g., MIC testing at pH 7.4) .

- Meta-analysis : Compare datasets across studies (e.g., 6-(4-fluorophenyl) derivatives showed 28–58% variance in antiproliferative activity due to cell line specificity) .

- Computational docking : Identify binding site discrepancies (e.g., triazines with bulky substituents may target alternate kinase domains) .

Methodological Challenges

Q. What strategies ensure purity during triazine synthesis?

- Stepwise neutralization : Add NaOH dropwise to maintain pH 7–8, preventing over-acidification and byproduct formation .

- Cold precipitation : Pour reaction mixtures into ice-water to crystallize products selectively .

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for challenging separations .

Q. How can computational tools enhance triazine derivative design?

- Molecular dynamics (MD) simulations : Predict solvent-accessible surfaces to optimize solubility (e.g., logP < 3 for aqueous stability) .

- ADMET profiling : Use tools like SwissADME to screen for hepatotoxicity risks (e.g., CYP3A4 inhibition) .

- Fragment-based design : Merge active pharmacophores (e.g., benzothiazole + triazine) using COMSOL Multiphysics for binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.